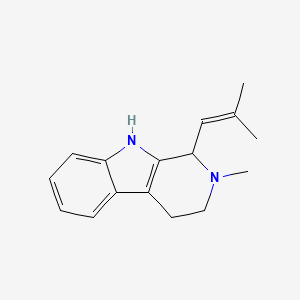

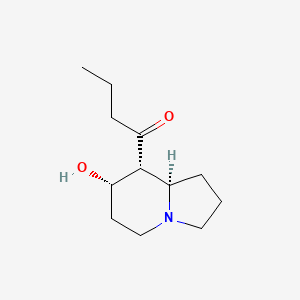

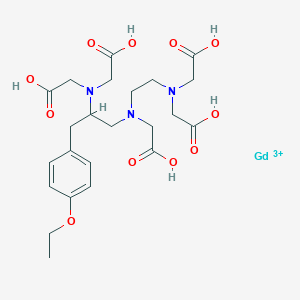

![molecular formula C7H8N4OS B1196094 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide CAS No. 161563-79-7](/img/structure/B1196094.png)

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Übersicht

Beschreibung

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is a compound that has been synthesized in various studies . It is part of a class of compounds that have shown antimicrobial activities .

Synthesis Analysis

In one study, 14 new compounds having 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide structures were synthesized . The structures of the compounds were elucidated by UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, mass spectra, and elemental analysis .Molecular Structure Analysis

The molecular structure of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has been determined through various methods such as UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, mass spectra, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide include a molecular weight of 196.23 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound’s mechanism of action involves interactions with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death .

Antimicrobial Activity

In the realm of infectious diseases, this compound has shown promise as an antimicrobial agent. Studies have evaluated its efficacy against bacteria, fungi, and other pathogens. Its unique chemical structure contributes to its antimicrobial properties, making it a candidate for drug development .

Metal Ion Chelation

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide can act as a ligand, forming complexes with metal ions. Its chelating ability has implications in fields such as coordination chemistry and catalysis. Researchers explore its potential for metal ion extraction, environmental remediation, and catalytic applications .

Electrochemical Sensing

Due to its redox properties, this compound has been investigated for electrochemical sensing applications. Researchers have used it as a sensing material for detecting analytes such as heavy metals, organic pollutants, and biomolecules. Its sensitivity and selectivity make it valuable in biosensors and environmental monitoring devices .

Organic Synthesis

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide serves as a building block in organic synthesis. Chemists utilize it to construct more complex molecules, including pharmaceutical intermediates. Its reactivity and versatility make it valuable for designing novel compounds .

Photophysical Properties

Researchers have explored the photophysical behavior of this compound. Its absorption and emission properties in different solvents and environments contribute to its potential applications in optoelectronics, sensors, and imaging agents. Understanding its photoluminescence behavior aids in designing functional materials .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit vegfr-2 , a key receptor in angiogenesis, suggesting that this compound may also target similar pathways.

Mode of Action

Based on the inhibition of vegfr-2 by similar compounds , it can be hypothesized that this compound may also interact with this receptor, leading to changes in cell signaling and function.

Biochemical Pathways

The inhibition of vegfr-2 by similar compounds suggests that this compound may affect angiogenesis and other related pathways .

Result of Action

Similar compounds have been found to have antiproliferative effects against certain cell lines , suggesting that this compound may also have similar effects.

Action Environment

It is generally recommended to avoid dust formation and to avoid breathing mist, gas or vapours when handling this compound .

Eigenschaften

IUPAC Name |

6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-4-5(6(12)10-8)11-2-3-13-7(11)9-4/h2-3H,8H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBZKHDAKWWKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327356 | |

| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

CAS RN |

161563-79-7 | |

| Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

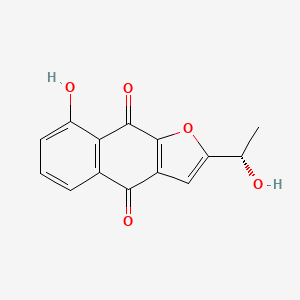

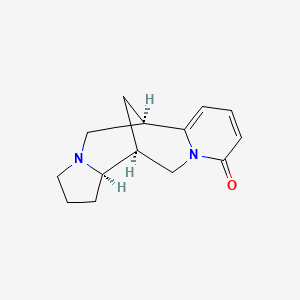

![N-[6-methyl-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-2-furancarboxamide](/img/structure/B1196026.png)

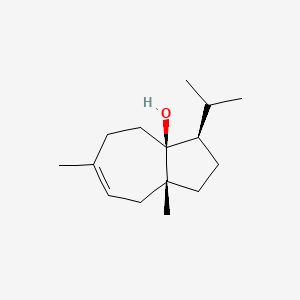

![(3S)-3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one](/img/structure/B1196027.png)